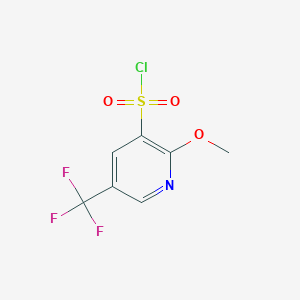

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride

Description

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is a specialized organosulfur compound featuring a pyridine ring substituted with methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups at positions 2 and 5, respectively, along with a sulfonyl chloride (-SO₂Cl) moiety at position 3. This structure confers unique reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The sulfonyl chloride group enables nucleophilic substitution reactions, facilitating the synthesis of sulfonamides, sulfonate esters, and other derivatives. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group influences electronic effects on the pyridine ring .

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO3S/c1-15-6-5(16(8,13)14)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWVVCULYYCMOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287333-90-6 | |

| Record name | 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2-methoxy-5-(trifluoromethyl)pyridine to introduce the sulfonyl chloride group. This can be achieved using chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are typically used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceuticals

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

- Antibacterial and Antifungal Activity : Research indicates that compounds containing similar functionalities exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit bacterial growth by targeting essential enzyme systems involved in cell wall synthesis .

Agrochemicals

The compound is also explored for its potential use in agrochemicals, particularly as a fungicide. The trifluoromethyl substitution enhances its efficacy against fungal pathogens compared to traditional compounds .

Biological Studies

Studies on the interactions between this compound and biological systems have revealed that it may bind to specific proteins or enzymes, affecting their functions. This property is crucial for developing targeted therapies .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical distinctions between 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride and analogous sulfonyl chlorides or pyridine derivatives:

Key Findings:

Substituent Position Effects :

- The 3-sulfonyl chloride group in the target compound introduces steric hindrance compared to 2-sulfonyl isomers (e.g., 5-(trifluoromethyl)pyridine-2-sulfonyl chloride), slowing some nucleophilic substitutions but improving regioselectivity in multi-step syntheses .

- Methoxy groups at position 2 deactivate the pyridine ring toward electrophilic substitution but stabilize intermediates in radical reactions .

Trifluoromethyl Group Impact :

- The -CF₃ group increases electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride. This property is shared with trifluoromethanesulfonyl chloride (CF₃SO₂Cl), though the latter lacks a heterocyclic backbone, limiting its use in targeted drug design .

Heterocyclic vs. Non-Heterocyclic Analogues: Pyridine-based sulfonyl chlorides (e.g., the target compound) exhibit higher thermal stability and lower volatility compared to aliphatic analogues like CF₃SO₂Cl (boiling point: 29–32°C ). This makes them preferable in high-temperature reactions.

Synthetic Utility: The target compound’s trifluoromethyl and methoxy groups make it a superior intermediate for fluorinated pharmaceuticals compared to non-fluorinated pyridine sulfonyl chlorides. For example, derivatives of this compound have shown promise in antioxidant assays (e.g., DPPH radical scavenging) due to electron-deficient aromatic systems .

Research and Industrial Relevance

- Pharmaceuticals : Derivatives of this compound are explored as protease inhibitors and kinase modulators, leveraging the sulfonamide’s ability to interact with enzymatic active sites .

- Agrochemicals : The CF₃ group improves pesticidal activity by resisting metabolic degradation, a feature shared with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride .

- Materials Science : The compound’s stability under acidic conditions makes it suitable for synthesizing sulfonated polymers, contrasting with aliphatic sulfonyl chlorides that may degrade .

Biological Activity

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group and sulfonyl chloride moiety contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClF3NO3S. The presence of a trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 239.63 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition) | Estimated > 3.0 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. It has been shown to act as an inhibitor of various proteases, which play crucial roles in protein degradation and processing.

Target Enzymes

- Proteases : Inhibition of these enzymes can lead to reduced cell proliferation in cancer cells.

- Matrix Metalloproteinases (MMPs) : These are involved in extracellular matrix remodeling, and their inhibition can affect tumor metastasis.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Candida albicans | 12 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. The findings suggest that it exhibits selective cytotoxicity, particularly towards aggressive cancer types.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 22.4 |

| A549 (Lung) | 44.4 |

| HCT116 (Colon) | 30.0 |

In comparison, the reference drug Doxorubicin showed an IC50 of 52.1 µM against PACA2 cells, indicating that the tested compound may have superior efficacy in certain contexts.

Case Studies

- In Vivo Studies : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed significant inhibition of tumor growth when treated with this compound over a period of 30 days.

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.